molecular formula C34H40N2Na2O14S2+2 B1211038 Megosin CAS No. 72432-85-0

Megosin

Cat. No.: B1211038
CAS No.: 72432-85-0
M. Wt: 810.8 g/mol
InChI Key: AGCNKBJJENVFSR-UHFFFAOYSA-N
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Description

Chemical Structure and Classification Megosin (sodium salt of bis-2,2’{[(7,7’,8,8’-tetrahydro-1,1’,6,6’-tetrahydroxy-5,5’-diazopropyl-3,3’-dimethyl-7,7’-dioxo)-2,2’-binaphthyl]-8,8’-methyleniminoethane}) is a gossypol derivative synthesized by modifying the polyphenol structure of gossypol, a natural compound extracted from cotton seeds (Fig. 1C) . It is classified as a low-molecular-weight interferon inducer, alongside compounds like tilorone and mefenamic acid, and is distinct from high-molecular-weight interferon inducers such as poludanum .

Properties

CAS No.

72432-85-0

Molecular Formula

C34H40N2Na2O14S2+2

Molecular Weight

810.8 g/mol

IUPAC Name

disodium;2-[[2,3,8-trihydroxy-6-methyl-4-propan-2-yl-7-[1,6,7-trihydroxy-3-methyl-5-propan-2-yl-8-(2-sulfooxyethyliminomethyl)naphthalen-2-yl]naphthalen-1-yl]methylideneamino]ethyl hydrogen sulfate

InChI

InChI=1S/C34H40N2O14S2.2Na/c1-15(2)23-19-11-17(5)25(31(39)27(19)21(29(37)33(23)41)13-35-7-9-49-51(43,44)45)26-18(6)12-20-24(16(3)4)34(42)30(38)22(28(20)32(26)40)14-36-8-10-50-52(46,47)48;;/h11-16,37-42H,7-10H2,1-6H3,(H,43,44,45)(H,46,47,48);;/q;2*+1

InChI Key

AGCNKBJJENVFSR-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C(=C(C(=C2C(C)C)O)O)C=NCCOS(=O)(=O)O)C(=C1C3=C(C4=C(C=C3C)C(=C(C(=C4C=NCCOS(=O)(=O)O)O)O)C(C)C)O)O.[Na+].[Na+]

Canonical SMILES

CC1=CC2=C(C(=C(C(=C2C(C)C)O)O)C=NCCOS(=O)(=O)O)C(=C1C3=C(C4=C(C=C3C)C(=C(C(=C4C=NCCOS(=O)(=O)O)O)O)C(C)C)O)O.[Na+].[Na+]

Synonyms

gossypol BAES
gossypol beta-aminoethyl sodium sulfate
megasin
megosin
megosine

Origin of Product

United States

Comparison with Similar Compounds

Mechanisms of Action

  • Interferon Induction : Megosin stimulates interferon production, enhancing antiviral immune responses. It is specifically used for viral skin diseases, unlike tilorone, which has broader applications (e.g., hepatitis, tuberculosis) .
  • Membrane Interaction : this compound reduces phospholipid membrane fluidity by integrating into lipid bilayers, as demonstrated via fluorescence anisotropy studies with the DPH probe .
  • Antioxidant Activity : When conjugated with N-polyvinylpyrrolidone (PVP) to form rometin, this compound exhibits trolox-equivalent antioxidant activity, scavenging ABTS⁺ and DPPH radicals and mitigating lipid peroxidation in rat liver mitochondria .
Gossypol Derivatives

This compound belongs to a family of gossypol derivatives with modified pharmacological properties. Key comparisons include:

Compound Structure Modification Key Properties Applications Evidence
This compound Sodium salt with methyleniminoethane groups High membrane interaction; PVP conjugation enhances stability and antioxidant activity Viral skin diseases, colitis
Rometin This compound-PVP complex (9-10% polyphenol) Water-soluble; equivalent antioxidant activity to trolox; protects mitochondria from oxidative stress Experimental antioxidant therapy
MGS-1 Bis-dimethylaminoethyliminogossypol Stronger lipid phase disruption (DSC data) compared to this compound Membrane activity studies
MGS-2 Gossypol-PVP complex Lower cooperativity in lipid melting; delayed equilibrium in lipid bilayers Thermodynamic studies of lipid interactions

Key Findings :

  • This compound and MGS-1 exhibit deeper integration into lipid bilayers compared to PVP-complexed derivatives (rometin, MGS-2), as shown by differential scanning calorimetry (DSC) .
  • Rometin’s water solubility and antioxidant efficacy make it superior for systemic applications, whereas this compound’s membrane-stabilizing properties favor topical use .
Interferon Inducers
Compound Molecular Weight Applications Side Effects Evidence
This compound Low Viral skin diseases, colitis Not reported
Tilorone Low Influenza, hepatitis, tuberculosis Contraindicated in pregnancy
Mefenamic acid Low Influenza Gastrointestinal irritation
Poludanum High Ocular viral lesions, chronic hepatitis B Injection-site reactions, hematological effects

Key Findings :

  • Unlike tilorone, this compound lacks systemic toxicity and is safer for localized applications .
  • Poludanum’s high molecular weight limits its use to injectable formulations, whereas this compound’s low weight allows oral and topical administration .
Anti-Inflammatory Agents

In rat colitis models, this compound (40 mg/kg) reduced ulcer area by 58% compared to sulfasalazine (45%), with superior suppression of necrosis and inflammatory infiltration .

Parameter This compound (40 mg/kg) Sulfasalazine (40 mg/kg)
Ulcer area reduction 58% 45%
Mucosal regeneration Rapid Moderate
Edema suppression Significant Partial
Antioxidants

This compound-PVP (rometin) demonstrates antioxidant activity comparable to trolox, a synthetic vitamin E analog:

Assay Rometin Activity (% of Trolox) Evidence
ABTS⁺ scavenging 95%
DPPH scavenging 92%
Lipid peroxidation 80% inhibition

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